molecular formula C20H26N2 B2365200 N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine CAS No. 195314-73-9

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine

Numéro de catalogue: B2365200
Numéro CAS: 195314-73-9
Poids moléculaire: 294.442
Clé InChI: ONAOYLIDWZWIIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamine (CAS 195314-73-9) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel therapies for Alzheimer's disease. This compound, with the molecular formula C20H26N2 and a molecular weight of 294.43 g/mol, serves as a key chemical scaffold and intermediate in the synthesis of potential cholinesterase inhibitors . Research indicates that derivatives based on the (1-benzylpiperidin-4-yl)methanamine structure have demonstrated submicromolar inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets for mitigating cholinergic deficit in Alzheimer's patients . These derivatives have also shown promising neuroprotective effects against oxidative stress in cell cultures, such as protecting PC12 cells from H₂O₂-induced damage, and have exhibited memory amelioration effects in scopolamine-induced mouse models, highlighting the research value of this chemical class . The product is offered as a high-purity material for research applications. As a building block, it provides researchers with a versatile core structure for further chemical exploration and structure-activity relationship (SAR) studies . This compound is intended for research and development applications by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic human use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions.

Propriétés

IUPAC Name

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-3-7-18(8-4-1)15-21-16-19-11-13-22(14-12-19)17-20-9-5-2-6-10-20/h1-10,19,21H,11-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAOYLIDWZWIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 1-Benzyl-4-Piperidone

The intermediate 1-benzyl-4-piperidone is synthesized through a one-pot reaction involving benzylamine and acrylic ester, as described in CN116924967A. The process involves:

  • Michael Addition : Benzylamine reacts with methyl acrylate in an alcoholic solvent at 50–60°C for 9–24 hours.
  • Cyclization : The adduct undergoes condensation with sodium methoxide at 80°C for 12 hours, followed by hydrolysis and decarboxylation catalyzed by lithium chloride.

The reaction proceeds as follows:
$$
\text{Benzylamine} + \text{Methyl acrylate} \xrightarrow{\text{MeOH, 50–60°C}} \text{1-Benzyl-4-piperidone} \quad \text{(Yield: 85–90\%)}
$$

Key Advantages :

  • Avoids hazardous reagents like triethylsilane.
  • Eliminates column chromatography, favoring industrial scalability.

Reductive Amination with Benzylamine

Building on methodologies from Asian Journal of Chemistry, 1-benzyl-4-piperidone undergoes reductive amination with benzylamine using Raney nickel as a catalyst:
$$
\text{1-Benzyl-4-piperidone} + \text{Benzylamine} \xrightarrow{\text{Raney Ni, H}_2} \text{this compound}
$$

Optimized Conditions :

  • Temperature : 60–80°C
  • Pressure : 30–50 bar H$$_2$$
  • Yield : 70–75%

Challenges :

  • Competing over-reduction to secondary amines.
  • Catalyst poisoning necessitates careful purification of intermediates.

Method 2: Alkylation of (1-Benzylpiperidin-4-yl)Methanamine

Preparation of (1-Benzylpiperidin-4-yl)Methanamine

The primary amine intermediate is synthesized via reductive amination of 1-benzyl-4-piperidone with ammonia:
$$
\text{1-Benzyl-4-piperidone} + \text{NH}3 \xrightarrow{\text{Raney Ni, H}2} \text{(1-Benzylpiperidin-4-yl)methanamine} \quad \text{(Yield: 80\%)}
$$

N-Benzylation

The primary amine is alkylated using benzyl bromide in the presence of a base:
$$
\text{(1-Benzylpiperidin-4-yl)methanamine} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$

Reaction Parameters :

  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C
  • Yield : 65–70%

Drawbacks :

  • Requires stoichiometric base, generating inorganic waste.
  • Risk of quaternary ammonium salt formation.

Comparative Analysis of Methods

Parameter Method 1 (Reductive Amination) Method 2 (Alkylation)
Steps 2 3
Overall Yield 60–65% 50–55%
Catalyst Raney Ni None
Byproducts Secondary amines Quaternary salts
Industrial Scalability High Moderate

Method 1 offers superior yields and fewer steps, making it preferable for large-scale production. Method 2, while straightforward, suffers from lower efficiency due to competing side reactions.

Optimization and Industrial Considerations

Catalyst Selection

  • Raney Nickel : Provides high activity but requires careful handling due to pyrophoricity.
  • Lithium Chloride : Enhances decarboxylation efficiency in piperidone synthesis (2.5 mol% optimal).

Solvent Systems

  • Methanol : Ideal for Michael addition due to polarity and low cost.
  • Toluene : Used in azeotropic distillation to remove water during cyclization.

Environmental Impact

  • Method 1 generates recoverable solvents (e.g., methanol, toluene), aligning with green chemistry principles.
  • Method 2’s use of DMF necessitates recycling systems to mitigate toxicity.

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.

    Substitution: Involves nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Produces corresponding ketones or carboxylic acids.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Forms various substituted piperidines.

Applications De Recherche Scientifique

Table 1: Synthesis Overview

StepReactantsConditionsYield
14-Piperidinecarboxamide + Benzyl halideK2CO3 in methanol67%–81%
2Resulting carboxamide + LiAlH4Dry THF under nitrogenMedium yields

Neurological Disorders

The compound has shown promise in the treatment of Alzheimer’s disease through its structural similarity to donepezil, a well-known acetylcholinesterase inhibitor. Research indicates that hybrids containing the benzylpiperidine moiety can enhance cognitive function by increasing acetylcholine levels in the brain .

Anticancer Activity

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine derivatives have been evaluated for their anticancer properties, particularly against glioblastoma. Studies demonstrate that these compounds can inhibit O6-methylguanine-DNA methyltransferase (MGMT), a protein associated with chemotherapy resistance in brain tumors. Inhibition of MGMT enhances the efficacy of alkylating agents used in cancer therapy .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Case Study 1: Alzheimer’s Disease

A study published in MDPI explored novel hybrids derived from N-benzylpiperidine that exhibited significant acetylcholinesterase inhibitory activity, suggesting potential therapeutic benefits for Alzheimer’s patients .

Case Study 2: Glioblastoma Treatment

In a research article detailing the synthesis and evaluation of benzylpiperidine derivatives, compounds were shown to significantly reduce MGMT activity in glioblastoma cell lines, leading to increased sensitivity to chemotherapy agents like temozolomide .

Conclusion and Future Directions

The compound this compound holds considerable potential in medicinal chemistry, particularly for treating neurological disorders and cancer. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its pharmacological properties.

Mécanisme D'action

The compound acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin. It is most efficacious as a releaser of norepinephrine, with an EC50 of 41.4 nM . The molecular targets include monoamine transporters, which facilitate the release of neurotransmitters into the synaptic cleft.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Features

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number
N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamine Piperidine Dual benzyl groups, methanamine chain 205.2 (as free base) 147908-88-1
N-Benzyl-1-(4-chlorophenyl)methanamine Benzylamine 4-Chlorophenyl, benzyl 231.72 13541-00-9
N-Benzyl-1-(4-nitrophenyl)methanamine Benzylamine 4-Nitrophenyl, benzyl Not reported 14429-16-4
2-(1-Benzylpiperidin-4-yl)ethanamine Piperidine Benzyl, ethylamine chain 220.3 86945-25-7
(1-Benzylpiperidin-4-yl)methanamine Piperidine Benzyl, methanamine 205.2 19499-60-6

Key Observations :

  • The piperidine-based compounds (e.g., this compound) exhibit greater structural complexity compared to simpler benzylamine derivatives.
  • Substituents such as halogens (Cl) or nitro groups (NO₂) on aromatic rings significantly alter electronic properties and bioactivity .

Key Observations :

  • Microwave-assisted methods (e.g., ) and catalytic hydrogenation () achieve higher yields (>90%) compared to traditional column chromatography-based syntheses (~69%) .
  • Piperidine derivatives often require multi-step syntheses involving protective groups (e.g., isoindoline-1,3-dione in ).

Pharmacological Activity

Sigma Receptor Binding ()
Compound Class Sigma1 Receptor Affinity (Ki, nM) Sigma2 Receptor Affinity (Ki, nM) Selectivity (Sigma1/Sigma2)
N-(1-Benzylpiperidin-4-yl)phenylacetamide 1.2–3.5 90–220 30–100
Thiophene/Naphthyl Analogues 1.5–4.0 85–200 20–80
Halogen-Substituted Analogues 2.0–5.0 50–120 10–60

Key Observations :

  • Halogen substitutions on aromatic rings (e.g., Cl, F) enhance sigma2 receptor binding, reducing selectivity for sigma1 .
  • Piperidine-based compounds generally exhibit superior sigma1 affinity due to optimal steric and electronic interactions.
AMPK Activation ()
Compound Name Purity (%) Target Activity
1-[Benzyl(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (25) 95.59 AMPK activation, GDF15 induction
1-[Bis(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (26) 99.45 AMPK activation

Key Observations :

  • Chlorine substituents improve metabolic activity, likely due to enhanced lipophilicity and membrane penetration .

Activité Biologique

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine, a compound featuring a benzylpiperidine moiety, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease (AD). This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in inhibiting key enzymes, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through multiple steps involving the reaction of benzylchloride derivatives with piperidine derivatives. The synthesis typically involves the use of potassium carbonate and lithium aluminum hydride for the final reduction steps, yielding various derivatives that can be tested for biological activity .

Mechanisms of Biological Activity

1. Inhibition of Acetylcholinesterase (AChE)
this compound and its derivatives have been shown to exhibit significant inhibitory effects on AChE, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition is crucial for enhancing cholinergic transmission, which is often impaired in AD patients. For instance, several synthesized derivatives demonstrated IC50 values ranging from 0.046 µM to 9.01 µM against AChE, indicating potent activity compared to standard drugs like donepezil .

2. Inhibition of β-Secretase (BACE1)
The compound also shows promise as a BACE1 inhibitor. BACE1 is involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques characteristic of AD. Some derivatives exhibited IC50 values indicating effective inhibition of this enzyme, which could potentially reduce amyloid plaque accumulation .

3. Antioxidant Properties
Research indicates that this compound possesses antioxidant properties that may protect neuronal cells from oxidative stress—an important factor in neurodegeneration. In vitro studies have shown that certain derivatives can significantly reduce oxidative damage in neuronal cell lines .

Table 1: Biological Activity Data

CompoundAChE IC50 (µM)BACE1 IC50 (µM)Antioxidant ActivityReference
This compound0.0469.01Moderate
Derivative A0.0568.5High
Derivative B0.08310.2Moderate

Case Study: Neuroprotection Against Aβ Toxicity

In a study involving SH-SY5Y neuronal cells exposed to amyloid-beta (Aβ) peptides, this compound derivatives were found to mitigate Aβ-induced neurotoxicity effectively. The compounds not only improved cell viability but also reduced the aggregation of Aβ peptides, suggesting their potential as therapeutic agents against AD .

Q & A

Q. What are the common synthetic routes for N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination. For example, benzaldehyde reacts with (1-benzylpiperidin-4-yl)methanamine in dichloromethane (DCM) using NaBH₄ as a reducing agent, yielding the target compound with a reaction time of 22 hours . Alternative methods include reducing carboxamide intermediates with LiAlH₄ in dry THF at 75°C for 4 hours . Optimization involves adjusting solvent systems (e.g., THF/EtOH 3:1 for improved solubility) and stoichiometric ratios of reagents (e.g., triethylamine as a base to neutralize acids).

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm structural integrity (e.g., δ 4.06 ppm for methoxy groups, δ 2.49–2.34 ppm for piperidine protons) .
  • HPLC : To assess purity (e.g., 98% purity reported for derivatives) .
  • HRMS : For exact mass verification (e.g., [M]+ observed at m/z 406.1908 vs. calculated 406.1893) .
  • Melting Point Analysis : To validate crystallinity (e.g., 172–174°C for carboxamide derivatives) .

Q. How is the compound’s stability evaluated under varying storage conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
  • Long-Term Storage Tests : Monitoring degradation in sealed, dry conditions at 2–8°C, as recommended for analogs .
  • pH Stability Assays : Assessing structural integrity in buffered solutions (pH 3–10).

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported pharmacological activities of derivatives?

Discrepancies in acetylcholinesterase inhibition or neuroprotective effects can arise from:

  • Varied Assay Conditions : Standardizing protocols (e.g., enzyme concentration, incubation time) .
  • Structural Heterogeneity : Comparing substituent effects (e.g., methoxy vs. benzyl groups on activity) .
  • Purity Thresholds : Re-evaluating compounds with HPLC purity <95% to exclude impurity-driven effects .

Q. How can computational modeling predict the compound’s interaction with biological targets like GPCRs?

In silico approaches include:

  • Molecular Docking : Using software like AutoDock Vina to simulate binding to GPCR active sites (e.g., σ-1 receptor) .
  • Pharmacophore Mapping : Identifying critical features (e.g., benzyl groups for hydrophobic interactions) .
  • MD Simulations : Assessing binding stability over 100-ns trajectories in lipid bilayer systems.

Q. What sustainable synthesis methods are emerging for this compound?

Green chemistry approaches include:

  • Catalytic Reductive Amination : Using Pd/NiO catalysts under H₂ atmospheres for higher yields (e.g., 90% with 1.1 wt% Pd/NiO) .
  • Bio-Based Solvents : Replacing DCM with limonene or ethyl lactate, achieving comparable yields (~74%) in carbocyclization reactions .

Q. How do structural modifications (e.g., fluorination or methoxy substitutions) alter pharmacological profiles?

Systematic SAR studies involve:

  • Electron-Withdrawing Groups : Introducing trifluoromethylthio (-SCF₃) to enhance blood-brain barrier penetration .
  • Polar Substituents : Adding methoxy groups to improve water solubility, as seen in chromene-carboxamide hybrids .
  • Piperidine Ring Modifications : Comparing N-methyl vs. N-benzyl analogs for receptor affinity .

Methodological Considerations for Data Interpretation

Q. How can researchers address low reproducibility in synthetic yields?

  • Parameter Documentation : Precise recording of reaction time, temperature, and solvent ratios (e.g., THF/EtOH 3:1 for 65-hour reactions) .
  • Catalyst Screening : Testing alternatives to NaBH₄, such as NaBH(OAc)₃, which tolerates moisture and improves consistency .

Q. What strategies validate the compound’s neuroprotective mechanisms in vitro?

  • Oxidative Stress Models : Exposing neuronal cells to H₂O₂ and measuring viability via MTT assays.
  • Sigma-1 Receptor Knockdown : Using siRNA to confirm target specificity in donepezil-flavonoid hybrids .
  • Comparative Studies : Benchmarking against established drugs (e.g., rivastigmine) in cholinesterase inhibition assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.